4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Formation of 4-Hydroxypiperidine: This can be achieved through the hydrogenation of 4-piperidone in the presence of a suitable catalyst.
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.
Coupling Reaction: The final step involves coupling 4-hydroxypiperidine with 3-nitrobenzoic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 4-(4-Oxopiperidin-1-yl)-3-nitrobenzoic acid.
Reduction: Formation of 4-(4-Hydroxypiperidin-1-yl)-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Its derivatives can be used in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with only the piperidine ring and hydroxyl group.
3-Nitrobenzoic Acid: Lacks the piperidine ring but contains the nitrobenzoic acid moiety.
4-(4-Hydroxypiperidin-1-yl)benzoic Acid: Similar structure but without the nitro group.
Uniqueness
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is unique due to the combination of the piperidine ring, hydroxyl group, and nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZWQDPXCVKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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